N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide
Description
N-(4-(N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused with a sulfamoylphenylpropionamide moiety. Key structural elements include:
- Benzo[b][1,4]oxazepine ring: A seven-membered heterocycle with oxygen and nitrogen atoms.
- Allyl and dimethyl substituents: Positioned at the 5- and 3,3-positions of the oxazepine ring, respectively.
- Sulfamoyl group: Linked to the 8-position of the oxazepine.
- Propionamide chain: Attached to a 3-methylphenyl group.
However, its specific biological activity remains unexplored in the provided evidence.
Properties
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)sulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-6-12-27-19-10-8-18(14-20(19)32-15-24(4,5)23(27)29)26-33(30,31)21-11-9-17(13-16(21)3)25-22(28)7-2/h6,8-11,13-14,26H,1,7,12,15H2,2-5H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVOLFKAMZUDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors.
Mode of Action
The exact mode of action of This compound Indole derivatives, which this compound may be a part of, are known to possess various biological activities.
Biochemical Pathways
The specific biochemical pathways affected by This compound Indole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways.
Result of Action
The molecular and cellular effects of This compound Indole derivatives are known to have various biological activities, suggesting they may have diverse molecular and cellular effects.
Biological Activity
The compound N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities supported by empirical studies.
Chemical Structure and Properties
This compound features several notable structural components:
- Tetrahydrobenzo[b][1,4]oxazepin Framework : This bicyclic structure contributes to the compound's unique reactivity and biological properties.
- Allyl Group : Enhances the compound's ability to interact with biological targets.
- Sulfamoyl Moiety : Known for its role in medicinal chemistry, particularly in antibacterial agents.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : Approximately 357.46 g/mol
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, studies have shown that derivatives of tetrahydrobenzo[b][1,4]oxazepine display cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, comparing their effectiveness to doxorubicin. Compounds with sulfamoyl groups demonstrated promising results, suggesting that our compound may also exhibit similar activity due to its structural characteristics .
Antimicrobial Activity
The presence of the sulfamoyl group suggests potential antimicrobial properties. Sulfonamide derivatives are well-documented for their antibacterial effects. Preliminary studies indicate that the compound may inhibit bacterial growth through competitive inhibition of dihydropteroate synthase.
Research Findings on Antimicrobial Effects
In vitro assays have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with folate synthesis pathways.
Other Biological Activities
Emerging research also hints at additional biological activities:
- Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation markers in vitro.
- Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress.
Synthesis and Mechanistic Insights
The synthesis of N-(4-(N-(5-allyl... involves multi-step organic reactions, typically starting from readily available precursors. Key steps include:
- Formation of Tetrahydrobenzo[b][1,4]oxazepin Core : Utilizing cyclization reactions to form the bicyclic structure.
- Introduction of Functional Groups : Employing coupling reactions to attach the allyl and sulfamoyl groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfamoyl and Propionamide Groups
a) 3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (Compound 7, )
- Structural Similarities : Contains a sulfamoylphenyl group and a propanamide chain.
- Key Differences : Replaces the benzooxazepine core with an isoxazole ring and lacks the allyl/dimethyl substituents.
b) N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (Compound 8b, )
- Structural Similarities : Shares the propionamide group and aromatic phenyl backbone.
- Key Differences : Incorporates a pyrimidine ring instead of the benzooxazepine core.
- Analytical Data : ¹H-NMR shows distinct peaks for pyrimidine (δ 8.76 ppm) and cyclohexyl groups (δ 1.84–1.02 ppm), differing from the target’s expected benzooxazepine signals .
Heterocyclic Core Analogues
a) 6-(2-Amino-6-(Substituted-Phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one ()
- Structural Similarities : Contains a benzo-fused oxazine ring, analogous to the benzooxazepine in the target.
- Key Differences : Oxazine lacks the nitrogen atom present in oxazepine, altering electronic properties.
b) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structural Similarities : Features a sulfonamide group and a fused heterocyclic system (chromen-4-one).
- Key Differences : Chromen-4-one and pyrazolopyrimidine cores differ significantly from benzooxazepine.
- Synthesis : Involves Suzuki coupling with palladium catalysts, suggesting cross-coupling strategies for the target’s aryl groups .
Functional Group Comparison: Sulfamoyl and Propionamide
a) 3-(1-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)thioureido)propanoic acid (Compound 6a, )
- Functional Groups: Sulfamoyl and propanoic acid (vs. propionamide in the target).
- Impact on Reactivity : The carboxylic acid in 6a may enhance solubility but reduce membrane permeability compared to the target’s amide .
b) N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propenamide (Compound 8, )
- Functional Groups : Propenamide chain and sulfamoyl group.
Spectroscopic Characterization
- ¹H-NMR :
- HRMS :
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the benzo[b][1,4]oxazepine core, followed by sulfamoylation and propionamide coupling. Key challenges include:
- Purification : Chromatography (e.g., silica gel or HPLC) is essential due to intermediate polarities .
- Reaction Optimization : Allylation and sulfonamide formation require inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) to prevent side reactions .
- Characterization : Confirm structural integrity via -/-NMR (e.g., allyl protons at δ 5.2–5.8 ppm, sulfonamide S=O stretching at 1150–1350 cm⁻¹ in IR) .
Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?
A combination of techniques is required:
- NMR Spectroscopy : Resolves aromatic protons (δ 6.8–7.5 ppm) and confirms stereochemistry of the oxazepine ring .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 434.94 vs. calculated 434.94 for C₂₀H₂₁ClN₂O₄S) .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 54.2%, H: 5.0%, N: 6.4%) .
Q. What physicochemical properties influence its solubility and formulation?
Limited experimental data exist, but analogues suggest:
Q. What biological targets or mechanisms are associated with this compound?
The sulfonamide and oxazepine moieties suggest interactions with:
- Kinases : Potential inhibition of SYK (spleen tyrosine kinase) via hydrogen bonding with the sulfamoyl group .
- Enzymes : Analogues show COX-2 inhibition (IC₅₀ ~1–10 µM) through hydrophobic interactions .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for scale-up?
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, reports yields ranging from 28% to 95.7% for similar sulfonamides, highlighting solvent (DMSO vs. 1,4-dioxane) as a critical factor .
- Flow Chemistry : Continuous reactors improve reproducibility and reduce side products (e.g., 15% yield increase in industrial-scale syntheses) .
Q. How should contradictory data on biological activity be resolved?
Discrepancies in IC₅₀ values (e.g., SYK inhibition vs. COX-2 selectivity) may arise from:
- Assay Conditions : Variations in ATP concentration (1–10 mM) or buffer pH (7.4 vs. 6.8) .
- Metabolic Stability : Differences in microsomal stability (e.g., human vs. murine liver microsomes) affect in vivo results .
- Validation : Cross-test in orthogonal assays (e.g., SPR for binding affinity, Western blot for target modulation) .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
- Functional Group Modifications : Replace the allyl group with ethyl or propyl to assess steric effects on kinase binding .
- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with SYK’s ATP-binding pocket (ΔG ≈ -9.2 kcal/mol) .
- Bioisosteres : Substitute the sulfamoyl group with phosphonamides to enhance solubility without losing potency .
Q. How does the compound’s reactivity under varying conditions impact stability studies?
- Oxidative Stress : The allyl group undergoes epoxidation in the presence of cytochrome P450 (CYP3A4), forming reactive intermediates .
- Photodegradation : UV exposure (λ = 254 nm) cleaves the sulfonamide bond, requiring amber vials for storage .
- pH-Dependent Degradation : Hydrolysis of the oxazepine ring occurs at pH < 3 or > 10, monitored via HPLC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
